molecular formula C21H23FN4O2S2 B13935275 N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide

N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide

Cat. No.: B13935275
M. Wt: 446.6 g/mol
InChI Key: WVVIBMJIIYJRPU-UHFFFAOYSA-N
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Description

N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a pyridinylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde, isopropylamine, and a sulfur-containing reagent.

    Introduction of the Pyridinylsulfanylmethyl Group: The pyridinylsulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a sulfonyl chloride intermediate.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the pyrimidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, dimethylformamide (DMF), and reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanism of action of related molecules.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methanol
  • N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylamine
  • N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylthiol

Uniqueness

N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinylsulfanylmethyl group, in particular, enhances its ability to interact with a broader range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H23FN4O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C21H23FN4O2S2/c1-14(2)19-17(13-29-18-7-5-6-12-23-18)20(15-8-10-16(22)11-9-15)25-21(24-19)26(3)30(4,27)28/h5-12,14H,13H2,1-4H3

InChI Key

WVVIBMJIIYJRPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1CSC2=CC=CC=N2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Origin of Product

United States

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